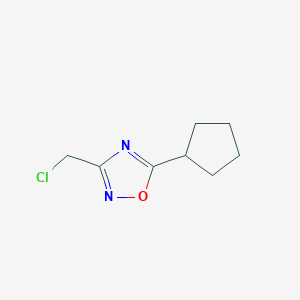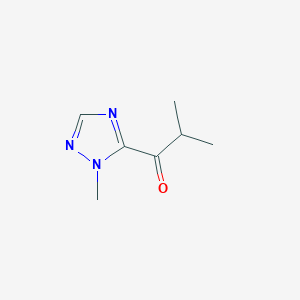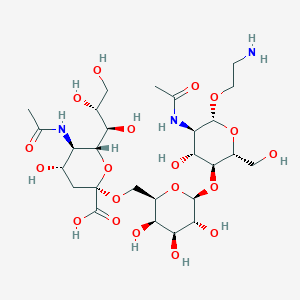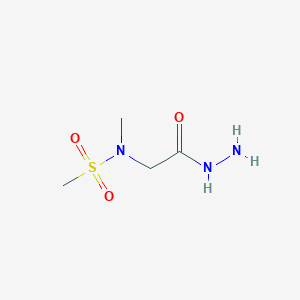
4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine
Overview
Description
4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine is a compound with the CAS Number: 114833-95-3. It has a molecular weight of 180.6 and its IUPAC name is 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine .
Synthesis Analysis
A novel 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared by a rational and short two-step synthesis from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate via 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine is represented by the molecular formula C8H7ClN4 .Scientific Research Applications
Synthesis of Disubstituted Pyrimidines 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, closely related to the requested compound, is used as an intermediate for synthesizing various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may hold pharmacological properties (Ogurtsov & Rakitin, 2021).
Synthesis of Pyrazole-Based Pyrimidine Scaffolds The compound has been used in the synthesis of pyrazole-based pyrimidine scaffolds, noted for their potential in AIDS chemotherapy (Ajani et al., 2019).
Synthesis of Cytoprotective Antiulcer Agents Pyrazolo[3,4-d]pyrimidine derivatives, which include compounds similar to 4-Chloro-6-(4-methyl-1H-pyrazol-1-YL)pyrimidine, have shown effectiveness as cytoprotective antiulcer agents (Ikeda et al., 1996).
Formation of Novel Pyrimidines in Nucleophilic Substitution Research has demonstrated that nucleophilic substitution of closely related compounds results in novel pyrimidine derivatives with potential pharmacological activities (Ogurtsov & Rakitin, 2021).
Synthesis of Pyrazolyl-Pyrimidines for Biochemical Studies The compound plays a role in the synthesis of pyrazolyl-pyrimidines, which have been used in structural and biochemical studies, including cytotoxic activity assays (Onoa et al., 1999).
Anticancer Properties Derivatives of pyrazolo pyrimidines, structurally similar to this compound, have shown promise in anticancer studies (Jose, 2017).
Synthesis of Pyrazolo[1,5-a]pyrimidines The compound is involved in the synthesis of pyrazolo[1,5-a]pyrimidines, contributing to advancements in sonochemical methods (Buriol et al., 2013).
Herbicidal Activity Novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives, related to the compound , have been developed for potential herbicidal applications (Ma et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-(4-methylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-3-12-13(4-6)8-2-7(9)10-5-11-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSZLROESHSQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651068 | |
| Record name | 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015845-71-2 | |
| Record name | 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid](/img/structure/B1416130.png)

